CTOP
Overview
Description
Preparation Methods
CTOP can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound includes the formation of a disulfide bridge between cysteine and penicillamine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
CTOP undergoes various chemical reactions, including:
Oxidation: The formation of disulfide bridges between cysteine and penicillamine residues is an oxidation reaction.
Reduction: Disulfide bridges can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at specific amino acid residues to modify its properties.
Common reagents used in these reactions include iodine for oxidation and DTT for reduction. The major products formed are the oxidized or reduced forms of this compound .
Scientific Research Applications
CTOP is extensively used in scientific research due to its high selectivity for the μ-opioid receptor. Some of its applications include:
Neuroscience: Studying the role of μ-opioid receptors in pain modulation, reward, and addiction.
Pharmacology: Investigating the effects of μ-opioid receptor antagonists on various physiological and behavioral processes.
Drug Development: Developing new analgesics and treatments for opioid addiction by targeting the μ-opioid receptor
Mechanism of Action
CTOP exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor (GPCR). Upon binding, this compound prevents the activation of the receptor by endogenous opioids like endorphins and exogenous opioids like morphine. This inhibition blocks the downstream signaling pathways, leading to reduced analgesic effects and other physiological responses associated with μ-opioid receptor activation .
Comparison with Similar Compounds
CTOP is unique due to its high selectivity for the μ-opioid receptor compared to other opioid receptor antagonists. Similar compounds include:
Naloxone: A non-selective opioid receptor antagonist used to reverse opioid overdose.
Naltrexone: Another non-selective opioid receptor antagonist used in the treatment of opioid and alcohol dependence.
CTAP: A similar peptide with slight modifications in its amino acid sequence, resulting in different binding affinities and selectivities
This compound’s high selectivity for the μ-opioid receptor makes it a valuable tool in research, allowing for more precise studies of this receptor’s role in various physiological and pathological processes.
Properties
IUPAC Name |
N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-10-(3-aminopropyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWWYAHWHHNCHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H67N11O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1062.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103429-31-8 | |
Record name | Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103429318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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